An In-depth Technical Guide to the Chemical Properties of 1-isopropyl-1H-pyrazol-4-amine
An In-depth Technical Guide to the Chemical Properties of 1-isopropyl-1H-pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-isopropyl-1H-pyrazol-4-amine, a substituted pyrazole derivative, is a molecule of interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds, including approved drugs.[1] This technical guide provides a comprehensive overview of the known chemical properties of 1-isopropyl-1H-pyrazol-4-amine, including its physicochemical characteristics, spectral data, synthesis, and potential biological relevance. The information is intended to support researchers and drug development professionals in their efforts to explore the therapeutic potential of this and related compounds.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 1-isopropyl-1H-pyrazol-4-amine is presented in the table below. It is important to note that some of these values are predicted and should be confirmed through experimental validation.
| Property | Value | Source |
| CAS Number | 97421-16-4 | [2] |
| Molecular Formula | C₆H₁₁N₃ | [2] |
| Molecular Weight | 125.17 g/mol | [2] |
| Predicted Boiling Point | 234.2 °C at 760 mmHg | [3] |
| Appearance | Off-white solid (for hydrochloride salt) | [4] |
| Storage | Inert atmosphere, room temperature | [4] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups), as well as signals for the pyrazole ring protons and the amine protons. The chemical shifts of the pyrazole ring protons are influenced by the electronic effects of the amino and isopropyl substituents.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the pyrazole ring, the isopropyl group, and any other substituents. The chemical shifts provide valuable information about the electronic environment of each carbon atom.
Infrared (IR) Spectroscopy: The IR spectrum of 1-isopropyl-1H-pyrazol-4-amine is expected to exhibit characteristic absorption bands corresponding to:
-
N-H stretching vibrations of the primary amine group.
-
C-H stretching vibrations of the alkyl and aromatic groups.
-
C=C and C=N stretching vibrations within the pyrazole ring.
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. The mass spectrum of 1-isopropyl-1H-pyrazol-4-amine would show a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the cleavage of the isopropyl group and other parts of the molecule.
Synthesis
A plausible and common synthetic route to 1-isopropyl-1H-pyrazol-4-amine involves the reduction of its nitro precursor, 1-isopropyl-4-nitro-1H-pyrazole.[5] A general experimental protocol for a similar reduction is described below.
Experimental Protocol: Reduction of a 4-Nitropyrazole Derivative
This protocol describes a general method for the reduction of a 4-nitropyrazole to the corresponding 4-aminopyrazole using iron powder in the presence of an acid.
Materials:
-
4-nitro-1-isopropyl-1H-pyrazole
-
Iron powder
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid
-
Sodium Bicarbonate (saturated solution)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
Procedure:
-
Suspend the 4-nitro-1-isopropyl-1H-pyrazole in a mixture of ethanol and water.
-
Add iron powder to the suspension.
-
Heat the mixture to reflux.
-
Slowly add concentrated hydrochloric acid dropwise.
-
Continue refluxing and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and filter to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield the crude 1-isopropyl-1H-pyrazol-4-amine.
-
The crude product can be further purified by column chromatography or recrystallization.
Biological Activity and Drug Development Potential
While specific biological data for 1-isopropyl-1H-pyrazol-4-amine is limited in publicly available literature, the broader class of pyrazole derivatives is well-recognized for its diverse pharmacological activities.[6][7] Many substituted pyrazoles have been investigated as inhibitors of various protein kinases, which are key targets in oncology and other diseases.[8][9][10]
The general structure of 1-isopropyl-1H-pyrazol-4-amine, featuring a substituted pyrazole core with a free amino group, makes it an attractive starting point for the synthesis of compound libraries for screening against various biological targets. The amino group provides a convenient handle for further chemical modifications to explore structure-activity relationships (SAR).
Kinase Inhibitor Screening
Given the prevalence of the pyrazole scaffold in known kinase inhibitors, a logical first step in evaluating the biological potential of 1-isopropyl-1H-pyrazol-4-amine would be to screen it against a panel of protein kinases.
Safety Information
Based on available safety data, 1-isopropyl-1H-pyrazol-4-amine is associated with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[3]
Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
1-isopropyl-1H-pyrazol-4-amine is a substituted pyrazole with potential for further investigation in the field of drug discovery. This technical guide has summarized the currently available information on its chemical and physical properties, synthesis, and potential biological relevance. While a significant amount of experimental data is yet to be published, the information provided herein serves as a valuable resource for researchers interested in exploring the chemistry and pharmacology of this and related compounds. Further experimental work is required to fully elucidate its properties and to determine its potential as a lead compound for the development of new therapeutic agents.
References
- 1. Design, Synthesis, and Biological Evaluation of Densely Substituted Dihydropyrano[2,3-c]pyrazoles via a Taurine-Catalyzed Green Multicomponent Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. 1-Isopropyl-4-nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Characterization and Biological evaluation of substituted Pyrazole derivatives | PDF [slideshare.net]
- 7. mdpi.com [mdpi.com]
- 8. Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
